molecular formula C10H12FNO2 B1668470 4-Amino-3-(4-fluorophenyl)butanoic acid CAS No. 52237-19-1

4-Amino-3-(4-fluorophenyl)butanoic acid

Cat. No.: B1668470
CAS No.: 52237-19-1
M. Wt: 197.21 g/mol
InChI Key: QWHXHLDNSXLAPX-MRVPVSSYSA-N
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Preparation Methods

The synthesis of 4-Amino-3-(4-fluorophenyl)butanoic acid typically involves the following steps :

    Oxidation: 4-Nitro-3-(4-fluorophenyl)butanal is oxidized to the corresponding carboxylic acid.

    Reduction: The nitro group is reduced using sodium borohydride to form the amine.

    pH Adjustment: The pH is adjusted to 3-4 to obtain the final product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Amino-3-(4-fluorophenyl)butanoic acid undergoes several types of chemical reactions :

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups.

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-(4-fluorophenyl)butanoic acid has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its interactions with GABA_B receptors and its potential effects on neurotransmission.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as a research reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-fluorophenyl)butanoic acid involves its interaction with GABA_B receptors . As a GABA_B receptor agonist, it mimics the action of GABA, leading to the activation of these receptors. This activation modulates neurotransmission, potentially resulting in various physiological effects. The specific molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-Amino-3-(4-fluorophenyl)butanoic acid can be compared with other similar compounds, such as :

    Baclofen: Another GABA_B receptor agonist with similar structural features.

    Phenibut: A derivative of GABA with anxiolytic and nootropic effects.

    Gabapentin: A GABA analog used in the treatment of neuropathic pain and epilepsy.

The uniqueness of this compound lies in its specific fluorophenyl substitution, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-amino-3-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHXHLDNSXLAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966612
Record name 4-Fluorophenibut
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52237-19-1
Record name Cgp 11130
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052237191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorophenibut
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROPHENIBUT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DAU7M5P3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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